4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
59715-26-3 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-methyl-1-phenylpyrido[2,3-b]indole |
InChI |
InChI=1S/C18H14N2/c1-13-11-12-20(14-7-3-2-4-8-14)18-17(13)15-9-5-6-10-16(15)19-18/h2-12H,1H3 |
InChI Key |
CKRLWHJURYOPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 1 Phenyl 1h Pyrido 2,3 B Indole and Its Derivatives
General Synthetic Strategies for Pyrido[2,3-b]indoles
The construction of the pyrido[2,3-b]indole ring system can be achieved through a variety of synthetic approaches, each with its own merits and limitations. These strategies often involve the formation of either the pyridine (B92270) or the pyrrole (B145914) ring as the key ring-closing step.
Cascade Cyclization Reactions (e.g., Vanadium(III)-Catalyzed)
Cascade reactions offer an efficient pathway to complex molecules from simple precursors in a single operation, minimizing waste and purification steps. A notable example is the Vanadium(III)-catalyzed cascade cyclization. This method has been successfully applied to the synthesis of pyrido[2,3-b]indole derivatives. The reaction typically proceeds through the reaction of 2-(2-aminophenyl)acetonitrile (B23982) with enones, catalyzed by a vanadium salt like VCl3. This strategy is advantageous due to the use of readily available starting materials and its tolerance of various functional groups, often providing good yields under mild conditions.
A plausible mechanism involves the initial Michael addition of the aminophenylacetonitrile to the enone, followed by an intramolecular cyclization and subsequent aromatization to furnish the pyrido[2,3-b]indole core. The specific application to generate a 4-methyl-1-phenyl substituted derivative would necessitate the use of appropriately substituted precursors.
Table 1: Examples of Vanadium(III)-Catalyzed Synthesis of Pyrido[2,3-b]indole Derivatives
| Entry | 2-(2-aminophenyl)acetonitrile Derivative | Enone Derivative | Product | Yield (%) |
| 1 | 2-(2-aminophenyl)acetonitrile | Chalcone | 2,4-Diphenyl-9H-pyrido[2,3-b]indole | 85 |
| 2 | 2-(2-aminophenyl)acetonitrile | N,N-dimethyl enaminone | 2-Substituted-4-amino-9H-pyrido[2,3-b]indole | 78-92 |
Note: Data presented is representative of the general method and may not be specific to the synthesis of 4-Methyl-1-phenyl-1H-pyrido[2,3-b]indole.
Dehydrative Transformations of Spirooxindoles
A powerful strategy for the synthesis of pyrido[2,3-b]indoles involves the dehydrative transformation of spirooxindoles. This method typically utilizes a dehydrating agent such as phosphorus oxychloride (POCl3) to induce a ring expansion and aromatization sequence. organic-chemistry.org The starting spirooxindoles can be readily prepared through a one-pot, multi-component reaction between an isatin (B1672199), an α-amino acid (like proline), and a dipolarophile (such as an alkyne or alkene). organic-chemistry.org
The reaction with POCl3 is believed to proceed through the formation of a Vilsmeier-type intermediate, which facilitates the ring expansion of the pyrrolidine (B122466) ring of the spirooxindole to form the pyridine ring of the final product. acs.org This method is versatile and allows for the introduction of a variety of substituents on the pyrido[2,3-b]indole core, depending on the choice of starting materials. organic-chemistry.org For the synthesis of this compound, one would start with an appropriately substituted isatin and phenylacetylene.
Table 2: POCl3-Mediated Synthesis of Pyrido[2,3-b]indoles from Spirooxindoles organic-chemistry.org
| Entry | Spirooxindole Precursor | Product | Yield (%) |
| 1 | Spiro[indoline-3,3'-pyrrolizidin]-2-one | 1,2,3,4-Tetrahydropyrido[2,3-b]indole | 86 |
| 2 | 2'-Phenylspiro[indoline-3,3'-pyrrolizidin]-2-one | 1-Phenyl-1,2,3,4-tetrahydropyrido[2,3-b]indole | 82 |
| 3 | 5-Methyl-2'-phenylspiro[indoline-3,3'-pyrrolizidin]-2-one | 6-Methyl-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-b]indole | 80 |
Fischer Indole (B1671886) Cyclization and its Variants
The Fischer indole synthesis is a classic and widely used method for the construction of indole rings. wikipedia.orgnih.gov It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the indole ring. wikipedia.org
To apply this method for the synthesis of a pyrido[2,3-b]indole, a pyridylhydrazine would be reacted with an appropriate ketone. For the synthesis of this compound, a potential route would involve the reaction of a 2-hydrazinyl-3-aminopyridine derivative with a ketone that can provide the 1-phenyl and 4-methyl substituents. Alternatively, a pre-formed indole with a suitable handle at the 2-position can be elaborated to construct the fused pyridine ring.
A notable variant is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the classical Fischer indole synthesis. wikipedia.org
Table 3: Representative Fischer Indole Synthesis for Related Heterocycles
| Entry | Hydrazine Derivative | Ketone/Aldehyde Derivative | Product | Catalyst/Conditions | Yield (%) |
| 1 | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Amberlite IR 120 H, MeOH, 50°C | 95 akjournals.com |
| 2 | m-Tolylphenylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,6-Tetramethyl-3H-indole | Acetic acid, RT | High nih.gov |
| 3 | Phenylhydrazine | 1-(4-Benzoylphenyl)ethanone | 4-(1H-Indol-2-yl)phenylmethanone | ZnCl2, xylene, reflux | 50 |
Palladium-Catalyzed Amidation and Related Couplings
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, enabling the synthesis of a wide array of nitrogen-containing heterocycles. The synthesis of pyrido[2,3-b]indoles can be efficiently achieved through palladium-catalyzed amidation of halo-substituted indole precursors followed by an intramolecular cyclization. rsc.orgnih.gov
This strategy typically involves the coupling of a 2-amino-3-halo- or 3-amino-2-halo-indole derivative with a suitable coupling partner. For instance, a 3-bromo-1-ethyl-1H-indole-2-carbaldehyde can be coupled with benzamide (B126) in the presence of a palladium catalyst and a suitable ligand, followed by cyclization to yield a pyrido[2,3-b]indole derivative. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. rsc.org
Table 4: Palladium-Catalyzed Synthesis of Pyrido[2,3-b]indole Derivatives rsc.org
| Entry | Indole Precursor | Coupling Partner | Pd Source/Ligand | Base | Solvent | Yield (%) |
| 1 | 3-Bromo-1-ethyl-1H-indole-2-carbaldehyde | Benzamide | Pd2(dba)3/BINAP | Cs2CO3 | Toluene | 90 |
| 2 | N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide | - | - | t-BuOK | THF | 88 |
| 3 | 2-Bromo-1-ethyl-1H-indole-3-carbaldehyde | Thiophene-2-carboxamide | Pd2(dba)3/BINAP | Cs2CO3 | Toluene | 94 |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is typically a mixture of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3). chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction introduces a formyl group (-CHO) onto the ring system, which can then be further elaborated to construct a fused ring. chemistrysteps.com
In the context of pyrido[2,3-b]indole synthesis, the Vilsmeier-Haack reaction could be employed to formylate a pre-existing indole or a pyridine derivative, which would then serve as a key intermediate for the subsequent annulation to form the desired tricyclic system. For example, formylation of an appropriately substituted indole at the C3 position could be followed by a reaction sequence to build the pyridine ring.
Table 5: Application of Vilsmeier-Haack Reaction in Heterocyclic Synthesis
| Entry | Substrate | Reagent | Product | Conditions |
| 1 | Indole | DMF/POCl3 | Indole-3-carboxaldehyde | 0-5 °C |
| 2 | N,N-Dimethylaniline | DMF/POCl3 | 4-(Dimethylamino)benzaldehyde | Heat |
| 3 | Pyrrole | DMF/POCl3 | Pyrrole-2-carboxaldehyde | 0 °C to RT |
Note: This table illustrates the general applicability of the Vilsmeier-Haack reaction.
Three-Component Tandem Reactions and Cyclocondensations
Three-component reactions, a type of multicomponent reaction, are highly efficient in building molecular complexity in a single step from three different starting materials. These reactions often proceed in a tandem or domino fashion, where the product of one reaction becomes the substrate for the next, all in the same reaction vessel.
For the synthesis of complex indole derivatives, three-component reactions have been developed that can rapidly assemble the core structure. For instance, the reaction of an indole, an aldehyde, and an amine or another nucleophile can lead to the formation of complex, substituted indoles. While a direct three-component synthesis of this compound is not explicitly reported, the principles of this approach are applicable. A plausible strategy could involve the reaction of a 2-aminoindole derivative, a diketone, and a source of the phenyl group to construct the fused pyridine ring.
A reported example involves a one-pot, four-component reaction of indole-3-carbaldehyde, a 1,2-diketone, ammonium (B1175870) acetate, and another component to yield complex indole-imidazole derivatives, showcasing the power of this strategy. ijcce.ac.ir
Table 6: Examples of Multi-Component Reactions for Heterocycle Synthesis
| Entry | Components | Product Type | Catalyst/Conditions |
| 1 | Indole, Benzaldehyde, 1-Amino-5-aroyl-1H-pyrimidin-2-one | Gramine derivatives | Solvent- and catalyst-free, 80-110 °C erciyes.edu.tr |
| 2 | Indole-3-carbaldehyde, Benzil, Ammonium acetate, Toluidine | Tetrasubstituted indole-imidazole | Brønsted acidic ionic liquid ijcce.ac.ir |
Iron-Catalyzed Tandem Cyclization Reactions
While direct iron-catalyzed tandem cyclization reactions for the synthesis of this compound are not extensively documented, the use of iron catalysis in the formation of the constituent indole ring and its subsequent alkylation is well-established. nih.govrsc.org Iron-catalyzed C-H bond alkylation of indoles with unactivated alkenes, for instance, offers a green and efficient method for introducing alkyl substituents. rsc.org This approach is characterized by its use of a sustainable metal catalyst and often proceeds under additive-free conditions. rsc.org
In a related context, other transition metals have been successfully employed for the cyclization to form the pyrido[2,3-b]indole core. For example, a vanadium trichloride (B1173362) (VCl₃)-catalyzed cascade cyclization of N,N-dimethyl enaminones or chalcones with 2-(2-aminophenyl)acetonitrile provides an efficient route to N-unprotected pyrido[2,3-b]indoles. researchgate.net This method is notable for its use of readily available starting materials and good functional group tolerance. researchgate.net
Table 1: Comparison of Iron-Catalyzed Indole Alkylation and Vanadium-Catalyzed Pyrido[2,3-b]indole Synthesis
| Feature | Iron-Catalyzed Indole Alkylation rsc.org | Vanadium-Catalyzed Pyrido[2,3-b]indole Synthesis researchgate.net |
| Catalyst | Iron | Vanadium Trichloride (VCl₃) |
| Reaction Type | C-H Alkylation | Cascade Cyclization |
| Key Substrates | Indoles, Alkenes | Enaminones/Chalcones, 2-(2-aminophenyl)acetonitrile |
| Key Advantage | Sustainable catalyst, additive-free conditions | Good functional group tolerance, access to N-unprotected products |
The development of a direct iron-catalyzed tandem cyclization for pyrido[2,3-b]indoles remains a desirable goal for synthetic chemists, promising a more economical and environmentally benign synthetic route.
Functionalization via Deprotonative Metalation-Trapping
Deprotonative metalation followed by trapping with an electrophile is a powerful strategy for the functionalization of heterocyclic compounds. This method has been applied to pyrido[2,3-b]pyrazine, a closely related nitrogen-containing heterocyclic system, demonstrating its potential for the targeted modification of the pyrido[2,3-b]indole scaffold. researchgate.netnih.gov In these reactions, a strong base, such as a lithium amide, is used to deprotonate a specific position on the heterocyclic ring, creating a reactive organometallic intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups.
For instance, the deprotometalation of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine using a mixed lithium-zinc base, followed by quenching with an iodine source, allows for the regioselective introduction of an iodine atom. researchgate.netnih.gov Similarly, this strategy has been effectively used on 1H-pyrrolo[2,3-b]pyridine (7-azaindole), the core of the target molecule, to achieve selective functionalization. nih.gov The choice of the base and the reaction conditions are crucial for controlling the regioselectivity of the deprotonation.
This methodology offers a versatile approach to introduce a wide range of substituents onto the pyrido[2,3-b]indole core, which would be challenging to achieve through other synthetic methods.
Copper-Catalyzed Carbon-Nitrogen Bond Formation
Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. In the context of pyrido[2,3-b]indole synthesis, copper catalysis can be employed for the crucial N-arylation step. For example, the copper-catalyzed N-arylation of azoles with 8-iodopyrido[2,3-b]pyrazine has been reported, showcasing the feasibility of forming a C-N bond at this position of the heterocyclic system. nih.gov
Furthermore, copper(II)-catalyzed three-component reactions have been developed for the synthesis of related fused indole systems. nih.govacs.org These reactions often proceed via a difunctionalization of a quinone, followed by intramolecular cyclization and oxidative aromatization to yield complex heterocyclic structures. nih.gov While not a direct synthesis of this compound, these methods highlight the potential of copper catalysis in constructing the intricate ring system.
Table 2: Examples of Copper-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Type | Catalyst System | Key Transformation | Reference |
| N-Arylation | Copper Catalyst | Formation of C-N bond between a pyrazine (B50134) nitrogen and an azole | nih.gov |
| Three-Component Reaction | Copper(II) | Difunctionalization of naphthoquinone and cyclization | nih.govacs.org |
These copper-catalyzed methods provide valuable tools for the construction and functionalization of the pyrido[2,3-b]indole scaffold and its analogues.
Advantages and Limitations of Current Synthetic Routes for Pyrido[2,3-b]indole Scaffolds
A variety of synthetic routes to the pyrido[2,3-b]indole scaffold have been developed, each with its own set of advantages and limitations.
Palladium-catalyzed amidation followed by cyclization is a common and effective method. rsc.org This approach generally offers good yields and a broad substrate scope. However, the cost of the palladium catalyst and the need for specific ligands can be a drawback for large-scale synthesis.
Brønsted acid-promoted decarboxylative annulation of 3-bromopropenals and ethyl 2-amino-1H-indole-3-carboxylates provides a metal-free alternative. researchgate.net This method is advantageous in its simplicity and avoidance of transition metal catalysts. However, it may have limitations in terms of functional group tolerance and the availability of the requisite starting materials.
Microwave-assisted synthesis has emerged as a rapid and efficient method for generating pyrido[2,3-b]indolizines, a related class of compounds. mdpi.com The main advantages are the significantly reduced reaction times and often improved yields. A limitation could be the scalability of microwave reactors for industrial production.
Table 3: Overview of Synthetic Routes to Pyrido[2,3-b]indoles and Related Scaffolds
| Synthetic Method | Key Advantages | Key Limitations |
| Palladium-Catalyzed Amidation/Cyclization rsc.org | Good yields, broad substrate scope | Cost of palladium, ligand sensitivity |
| Brønsted Acid-Promoted Annulation researchgate.net | Metal-free, simple procedure | Potential for limited functional group tolerance |
| Microwave-Assisted Synthesis mdpi.com | Rapid reaction times, often higher yields | Scalability concerns |
| "1,2,4-Triazine" Methodology nih.gov | Access to novel fluorophores | May require multi-step synthesis of starting materials |
The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the scale of the synthesis, and cost considerations.
Development of Novel Synthetic Approaches and Catalyst Systems
The ongoing demand for efficient and versatile methods to synthesize pyrido[2,3-b]indoles and their derivatives continues to drive the development of novel synthetic approaches and catalyst systems.
One area of active research is the use of photoredox catalysis. This strategy has been successfully applied to the synthesis of various heterocyclic compounds and offers a mild and powerful way to generate reactive intermediates. acs.orgacs.org The application of photoredox catalysis to the direct synthesis of the pyrido[2,3-b]indole core could provide a valuable new route.
The development of new catalyst systems based on earth-abundant and non-toxic metals is another key focus. As mentioned, vanadium-catalyzed cyclizations have shown promise. researchgate.net Further exploration of first-row transition metals, such as iron, for direct cyclization reactions is a highly desirable area of research that aligns with the principles of green chemistry. nih.govrsc.org
Furthermore, the design of modular, one-pot multicomponent reactions is a powerful strategy for increasing synthetic efficiency. A palladium-catalyzed, multicomponent synthesis of pyrido[2,1-α]isoindoles, for example, allows for the rapid assembly of complex products from simple starting materials. rsc.org Applying similar principles to the synthesis of pyrido[2,3-b]indoles would be a significant advancement. The "1,2,4-triazine" methodology also represents a novel approach for the design of new pyrido[2,3-b]indole-based fluorophores. nih.gov
The continuous innovation in synthetic methodologies and catalyst design will undoubtedly lead to more efficient, selective, and sustainable ways to access the important pyrido[2,3-b]indole scaffold.
Preclinical Biological Activities of Pyrido 2,3 B Indole Derivatives
Anticancer and Antiproliferative Activity Investigations
No studies were identified that investigated the anticancer and antiproliferative activities of 4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole.
Evaluation against Various Cancer Cell Lines
There is no available data from in vitro studies evaluating the efficacy of this compound against any cancer cell lines. Consequently, no data table on its antiproliferative activity can be provided.
Modulation of Cell Cycle Progression
Information regarding the effect of this compound on cell cycle progression is not available in the current scientific literature.
Induction of Apoptosis and Antagonism of Apoptosis Inhibitors
There are no published findings on the ability of this compound to induce apoptosis or to act as an antagonist of apoptosis inhibitors.
Tubulin Polymerization Inhibition
No research could be located that examines the potential of this compound to inhibit tubulin polymerization.
Antimicrobial Efficacy
No studies detailing the antimicrobial efficacy of this compound have been found.
Antibacterial Activity (Gram-Positive and Gram-Negative Pathogens)
There is no available data on the antibacterial activity of this compound against either Gram-positive or Gram-negative pathogens. As a result, a data table of its antibacterial efficacy cannot be generated.
Antifungal Activity
Scientific literature extensively documents the antifungal properties of various indole (B1671886) and fused heterocyclic derivatives. However, specific studies detailing the in vitro or in vivo antifungal activity of this compound against pathogenic fungi are not prominently available in the reviewed scientific literature. While related compounds, such as certain N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamides, have demonstrated moderate antifungal activities against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, direct evidence for the subject compound is lacking. nih.gov
Antifungal Activity Data for this compound
| Fungal Strain | Test Method | Results (e.g., MIC, IC50) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Antiviral Activity (e.g., against RNA and DNA viruses, HIV-1, HCV)
The broad antiviral potential of the indole nucleus is a subject of considerable research interest. Derivatives have been investigated for activity against a wide spectrum of both RNA and DNA viruses. For instance, certain indole derivatives have shown moderate activity against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov Natural products containing the indole scaffold have also been explored for their inhibitory effects on various human viruses. nih.gov
Despite the extensive investigation into related structures, specific data from preclinical studies on the antiviral activity of this compound against specific RNA viruses (such as HIV-1, HCV) or DNA viruses is not available in the current body of scientific literature.
Antiviral Activity Data for this compound
| Virus | Cell Line | Activity Measure (e.g., EC50, IC50) |
|---|---|---|
| RNA Viruses (e.g., HIV-1, HCV) | Data Not Available | Data Not Available |
| DNA Viruses | Data Not Available | Data Not Available |
Anti-inflammatory Properties
The anti-inflammatory potential of various heterocyclic compounds containing the indole or pyridine (B92270) nucleus has been established. However, there is a lack of specific published research focusing on the anti-inflammatory properties of this compound. Therefore, no detailed findings regarding its effects on inflammatory pathways or models of inflammation can be provided at this time.
Anti-inflammatory Activity Data for this compound
| Assay/Model | Target | Results (e.g., IC50, % Inhibition) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Enzyme and Receptor Modulation
The ability of pyrido[2,3-b]indole derivatives to modulate the activity of various enzymes and receptors is a significant area of pharmaceutical research.
Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. Research into novel bacterial topoisomerase inhibitors (NBTIs) has identified various scaffolds capable of inhibiting these enzymes. nih.gov While some pyrido[2,3-b]indole derivatives have been investigated as inhibitors of DNA gyrase and topoisomerase IV, specific inhibitory data for this compound against these bacterial enzymes is not documented in the available scientific literature. nih.gov
Inhibition of Bacterial Type II Topoisomerases by this compound
| Enzyme | Bacterial Strain | Inhibition Data (e.g., IC50) |
|---|---|---|
| DNA Gyrase | Data Not Available | Data Not Available |
| Topoisomerase IV | Data Not Available | Data Not Available |
Carbonic Anhydrase Isoform Inhibition (CA-I, CA-II)
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential. Studies have explored the CA inhibitory activity of various sulfonamide derivatives containing indole and other heterocyclic moieties. For example, 3-phenyl-1H-indole-5-sulfonamides have been evaluated as inhibitors of several human CA isoforms, including the cytosolic CA-I and CA-II. nih.gov However, there are no specific studies in the reviewed literature that assess the inhibitory effect of this compound on carbonic anhydrase isoforms CA-I and CA-II.
Carbonic Anhydrase Inhibition by this compound
| Isoform | Inhibition Constant (Ki) / IC50 |
|---|---|
| CA-I | Data Not Available |
| CA-II | Data Not Available |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. The neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+), which shares some structural similarities with the target compound, has been shown to inhibit acetylcholinesterase. nih.gov However, direct scientific evidence regarding the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase is not present in the currently available literature.
Cholinesterase Inhibition by this compound
| Enzyme | Inhibition Data (e.g., IC50, Ki) |
|---|---|
| Acetylcholinesterase (AChE) | Data Not Available |
| Butyrylcholinesterase (BChE) | Data Not Available |
Kinase Inhibition
Derivatives of the pyrido[2,3-b]indole scaffold have been investigated for their potential to inhibit various kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer.
Cyclin-Dependent Kinases (CDKs): Pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one derivatives have been designed and synthesized as inhibitors of Cyclin-Dependent Kinase 8 (CDK8). nih.govresearchgate.net CDK8 is a component of the mediator complex and plays a role in regulating the output of transcription factors involved in cancer development. nih.govresearchgate.net Overexpression of CDK8 has been noted in several cancers, making it a potential therapeutic target. nih.govresearchgate.net In one study, a series of these tricyclic derivatives were synthesized, leading to the identification of a potent inhibitor with an IC50 value of 8.25 nM against CDK8. nih.govresearchgate.net This particular compound demonstrated a notable selectivity profile and was shown to moderately reduce the phosphorylation of the CDK8 substrate STAT1 in cellular assays, which is consistent with other Type II CDK8 inhibitors. researchgate.net
Another class of compounds, oxindole-based derivatives bearing a pyridyl group, have been explored as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and CDK2. mdpi.com Overexpression of CDK2 is known to contribute to cancer progression. mdpi.com
Glycogen Synthase Kinase 3 (GSK3): Research has focused on developing inhibitors for Glycogen Synthase Kinase 3β (GSK3β), a kinase with multifaceted roles in cellular signaling. mdpi.com One approach involved hybridizing a pyridyl ring with an oxindole (B195798) or its N-bioisostere to create dual-acting agents against tau protein aggregation and GSK3β. mdpi.com
RIPK1 Kinase: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of inflammation and programmed cell death. nih.gov A series of potent and selective type-II RIPK1 inhibitors were developed based on a known RIPK3 inhibitor. nih.gov This work led to the development of an orally bioavailable type-II RIPK1 inhibitor that showed significant efficacy in animal models of RIPK1-dependent acute and chronic inflammation. nih.gov
Thioredoxin Reductase Inhibition
The thioredoxin system, with thioredoxin reductase (TrxR) as a key component, is vital for maintaining cellular redox balance. nih.govnih.gov Inhibition of TrxR can lead to oxidative stress and cell death, making it a target for antimicrobial and anticancer agents. nih.govnih.gov While direct studies on this compound are not specified, the broader class of compounds that includes indole derivatives has been investigated for this activity. For instance, the antimicrobial agent 2-bromo-2-nitro-1,3-propanediol has been shown to inhibit TrxR activity. nih.gov In the context of cancer, the drug auranofin induces paraptosis in breast cancer cells through the dual inhibition of thioredoxin reductase and the proteasome. nih.gov Specifically, auranofin targets both cytosolic TrxR1 and mitochondrial TrxR2. nih.gov
Interactions with Neuromodulatory Receptors
GABA Receptors: Mu opioid receptors (MORs) are densely expressed in GABAergic neurons in brain regions like the ventral tegmental area (VTA) and nucleus accumbens (NAc). nih.gov The activation of MORs in these neurons is a key mechanism in the rewarding effects of opiates. nih.gov The canonical disinhibition model suggests that opiates act on MORs in GABAergic interneurons in the VTA, which reduces local inhibitory tone and disinhibits dopaminergic neurons. nih.gov MORs can also modulate GABA release in other brain regions like the nucleus of the solitary tract. nih.gov
NMDA Receptors: Information on the direct interaction of this compound with NMDA receptors is not available in the provided context.
µ-opioid Receptors: As mentioned, µ-opioid receptors are crucial mediators of the effects of opioids and are involved in reward pathways for both drugs of abuse and natural stimuli like food. nih.govnih.gov These receptors are generally inhibitory at the neuronal level, reducing neurotransmitter release presynaptically and hyperpolarizing neurons postsynaptically. nih.gov Their activation can lead to the modulation of adenylyl cyclase activity and impact ion channel function. nih.gov
Modulation of other Biological Targets
Ubiquitin-Specific Proteases: While not directly mentioning pyrido[2,3-b]indoles, the inhibition of deubiquitinases (DUBs) associated with the 19S proteasome, such as UCHL5 and USP14, is a mechanism of action for the anticancer agent auranofin. nih.gov This highlights the potential for targeting ubiquitin-specific proteases in cancer therapy.
TRPM8: Transient receptor potential melastatin 8 (TRPM8) is a member of the TRPM subfamily of cation channels. mdpi.com Its activity is modulated by phosphatidylinositol 4,5-bisphosphate (PIP2). The binding sites for PIP2 in TRPM8 have been identified in the membrane interfacial cavity, and mutations in this region affect the channel's sensitivity to PIP2. mdpi.com
Angiotensin II type 2 Receptors: The Angiotensin II type 2 (AT2) receptor has been shown to mediate phospholipase A2-dependent signaling in rabbit proximal tubular epithelial cells. nih.gov Activation of the AT2 receptor leads to an increase in intracellular free arachidonic acid. nih.gov Furthermore, AT2 receptor activation has been found to inhibit the processing of prorenin in juxtaglomerular cells, which may contribute to a decrease in plasma renin activity. nih.gov
CFTR Potentiation
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride channel, and mutations in the cftr gene can lead to cystic fibrosis. Small molecules known as potentiators can help restore the function of mutated CFTR channels.
Rescue of Gating Defects in CFTR Mutants (e.g., F508del, G551D)
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemical scaffold for CFTR potentiators. nih.govacs.org These compounds have shown the ability to rescue the gating defects of both F508del-CFTR and G551D-CFTR mutants. nih.govacs.org The F508del mutation is the most common, causing protein misfolding and impairing both its trafficking and channel activity. plos.org The G551D mutation primarily results in a channel gating defect. plos.org
In-depth structure-activity relationship studies led to the discovery of an enantiomerically pure compound, analog 39, which demonstrated good efficacy in rescuing the gating defects of both F508del and G551D-CFTR. nih.govacs.org In cells expressing G551D-CFTR, this analog showed a comparable pattern of activity to the known potentiator VX-770 at higher concentrations. acs.org The development of such potentiators offers a promising therapeutic strategy for cystic fibrosis. nih.gov
| Cell Line | Compound | Activity | Reference |
| F508del-CFTR FRT cells | Analog 39 | Good efficacy in rescuing gating defect | nih.govacs.org |
| G551D-CFTR FRT cells | Analog 39 | Efficacy comparable to VX-770 at 20 μM | nih.govacs.org |
Antifilarial Activity
Derivatives of 9H-pyrido[3,4-b]indole have been investigated for their potential as antifilarial agents. Specifically, 1,6- and 8-substituted 9H-pyrido[3,4-b]indoles have demonstrated interesting filaricidal activity against Litomosoides carinii and Acanthocheilonema viteae in rodent models. nih.gov This suggests that the pyrido[3,4-b]indole scaffold could be a promising starting point for the development of new drugs to treat filariasis. nih.gov
| Compound Class | Filarial Species | Host | Activity | Reference |
| 1,6- and 8-substituted 9H-pyrido[3,4-b]indoles | Litomosoides carinii | Rodent | Filaricidal | nih.gov |
| 1,6- and 8-substituted 9H-pyrido[3,4-b]indoles | Acanthocheilonema viteae | Rodent | Filaricidal | nih.gov |
Neuroprotective and Analgesic Effects
There is currently no available scientific literature detailing the neuroprotective or analgesic properties of This compound . Studies on the broader class of pyrido[2,3-b]indole derivatives have explored various biological activities, but specific data on the neuroprotective and analgesic potential of this particular compound are absent from published research.
Other Pharmacological Activities
Investigations into other potential pharmacological activities of This compound have also yielded no specific findings.
Anticonvulsant Activity
No studies have been identified that evaluate the anticonvulsant activity of This compound . The potential of this specific chemical entity in the context of epilepsy or seizure disorders remains unexplored in preclinical research.
Antidiabetic Activity
There is no published research on the antidiabetic effects of This compound . Its potential role in glucose metabolism or as a treatment for diabetes mellitus has not been investigated.
Antimalarial Activity
Screening of This compound for antimalarial activity has not been reported in the available scientific literature. While other indole and pyridoindole derivatives have been investigated as potential antimalarial agents, data for this specific compound is not available.
Antioxidant Properties
The antioxidant properties of This compound have not been specifically documented in any research publications. Although the indole nucleus is a component of some known antioxidant compounds, the antioxidant capacity of this particular derivative has not been determined.
Structure Activity Relationship Sar Studies of Pyrido 2,3 B Indoles
Impact of Substituent Patterns on Biological Activities
The therapeutic potential of pyrido[2,3-b]indoles is intricately linked to the substitution patterns on their heterocyclic framework. Researchers have systematically introduced various functional groups at different positions to elucidate the impact on biological efficacy and to develop compounds with enhanced and selective activities.
Influence of Phenolic Substituents
The presence of phenolic hydroxyl groups can significantly influence the biological activity of pyridoindoles. For instance, in a series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles, a 7-hydroxy substituent was found to be a key feature for potent inhibition of the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors. researchgate.net The compound 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole was the most potent in its series, with an IC50 value of 50 nM. researchgate.net This highlights the potential importance of hydroxyl groups in establishing key interactions with biological targets.
Role of Alkyl, Aryl, and Arylated Alkyl Groups
The nature of alkyl, aryl, and arylated alkyl groups, particularly at the C1 and N2 positions of the pyridoindole core, plays a crucial role in determining the biological activity. In a study of pyrido[3,4-b]indoles as anticancer agents, the presence of a 1-naphthyl group at the C1 position, combined with a methoxy (B1213986) group at C6, resulted in the highest antiproliferative activity. nih.gov This suggests that bulky aromatic substituents at C1 can enhance cytotoxic effects. Furthermore, the length and nature of the alkyl chain at the N2 position can influence potency. For example, in the context of NMDA receptor antagonists, a 2-(4-phenylbutyl) substituent was found to be optimal for activity. researchgate.net
Effects of Halogenation
Halogenation of the pyridoindole scaffold is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. In a series of thieno[2,3-b]pyridine (B153569) derivatives, which share structural similarities with pyridoindoles, the presence of a halogen at position 4 of a phenyl ring was hypothesized to be essential for interaction with the target protein. mdpi.com Specifically, electron-withdrawing groups like halogens can influence the electronic distribution of the molecule and enhance binding affinity. For example, in a study on 3-phenyl-1H-indoles, compounds containing fluorine and trifluoromethyl groups attached to the benzene (B151609) ring exhibited notable antimycobacterial activity. nih.gov
Significance of Methyl Group Positions
The position of a methyl group on the pyridoindole ring system can have a profound effect on biological activity. Systematic investigation into the acceptorless dehydrogenation reactivity of methylpiperidine isomers revealed that a 2-positioned methyl group significantly enhances the reaction's spontaneity and rate. This is attributed to the methyl group's influence on the thermodynamics and kinetics of the reaction. In the context of anticancer pyrido[3,4-b]indoles, an N9-methyl group was found to disrupt hydrogen bond interactions, leading to a decrease in activity. nih.gov Conversely, in other heterocyclic systems, a methyl group on a uracil (B121893) ring has been shown to increase inhibitory activities on human carbonic anhydrase I and II. These findings underscore that the impact of a methyl group is highly dependent on its specific location within the molecule and the biological target.
Contribution of Sulfonyl Groups
The incorporation of sulfonyl groups into the pyridoindole structure can lead to potent biological activities, particularly in the context of enzyme inhibition. Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The addition of a benzenesulfonamide-1,2,3-triazole moiety to indolylchalcones resulted in compounds with potent inhibitory activity against human carbonic anhydrase isoforms. This suggests that the sulfonyl group can act as a key pharmacophore, anchoring the molecule within the active site of the enzyme.
Structure-Activity Relationships for Enzyme Inhibition (e.g., Carbonic Anhydrase, Topoisomerases)
Pyrido[2,3-b]indoles and related compounds have been extensively studied as inhibitors of various enzymes, including carbonic anhydrases and topoisomerases.
For carbonic anhydrase inhibition , the presence of a sulfonamide group is a critical determinant of activity. In a series of pyrazolo[4,3-c]pyridine sulfonamides, several derivatives showed potent inhibition against cytosolic human isoforms hCA I and hCA II. The position of substituents on the benzenesulfonamide (B165840) ring was found to influence the inhibitory potency and selectivity.
In the case of topoisomerase inhibition , which is a key mechanism for many anticancer drugs, the planarity of the heterocyclic system and the nature of the substituents are important. For instance, some 5H-indolo[2,3-b]quinoline derivatives with methoxy and methyl groups have shown cytotoxic activity and the ability to stimulate topoisomerase-II-mediated DNA cleavage. The differences in their activity were attributed more to steric effects than electrostatic ones.
Positional Effects of Substituents on the Core Scaffold (e.g., 1, 3, 6, 9 positions)
The biological activity of the pyrido[2,3-b]indole core is highly sensitive to the nature and position of substituents. Modifications at the 1, 3, 6, and 9 positions have been shown to significantly impact the pharmacological profile of these molecules.
Position 1: The introduction of substituents at the N-1 position of the indole (B1671886) nitrogen can have a profound effect on activity. For instance, in the related pyrido[3,4-b]indole series, the presence of a 1-naphthyl group at the C1 position, combined with a methoxy group at C6, resulted in the highest antiproliferative potency. nih.govresearchgate.net This suggests that a bulky aromatic substituent at this position can be beneficial for certain biological activities.
Position 3: The C3 position of the indole ring is a key site for functionalization. Many C3-substituted indole analogs have demonstrated efficacy as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov The nature of the substituent at C3 can stabilize the resulting indolyl radical, which is important for antioxidant activity. nih.gov For example, a thiazole-2-thione moiety at this position was found to result in low cytoprotective activity due to its inability to form resonance structures and stabilize free radicals. nih.gov In the context of pyrido[2,3-b]indoles, the introduction of a chloro group at C2 and an imine bond at C3 has been explored in the synthesis of new derivatives. researchgate.net
Position 6: Substituents on the benzene ring of the indole nucleus, such as at the C6 position, can also modulate biological activity. In pyrido[3,4-b]indole derivatives, a methoxy group at C6, in combination with a 1-naphthyl group at C1, was found to be optimal for antiproliferative activity. nih.govresearchgate.net This highlights the importance of electronic effects of substituents on this part of the scaffold.
Position 9: The N-9 position of the pyrido[2,3-b]indole core is another critical point for substitution. An N9-methyl group has been shown to disrupt key binding interactions, such as hydrogen bonding involving the N9 hydrogen, which can negatively impact activity. nih.govresearchgate.net This indicates that an unsubstituted N9 position may be crucial for interactions with biological targets.
| Position | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C1 (on pyrido[3,4-b]indole) | 1-Naphthyl | Increased antiproliferative activity | nih.govresearchgate.net |
| C3 | Thiazole-2-thione | Low cytoprotective activity | nih.gov |
| C6 (on pyrido[3,4-b]indole) | Methoxy | Enhanced antiproliferative activity in combination with C1 substituent | nih.govresearchgate.net |
| N9 | Methyl | Disrupted binding interactions | nih.govresearchgate.net |
Identification of Key Pharmacophores for Specific Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the pyrido[2,3-b]indole scaffold and its analogs, several key pharmacophoric features have been identified.
For anticancer activity, a common pharmacophore appears to involve a planar aromatic system capable of intercalating with DNA or interacting with the active sites of enzymes like topoisomerases. smolecule.com In some pyrido[3,4-b]indole derivatives, the key interactions for MDM2 inhibition include a hydrogen bond from a C6-methoxy group, hydrophobic interactions, and pi-pi stacking interactions with amino acid residues in the binding pocket. nih.gov The N9 hydrogen atom is also considered a key pharmacophoric feature for hydrogen bonding. nih.govresearchgate.net
The presence of specific substituents at defined positions is also a critical component of the pharmacophore. For example, in a series of pyrazino[1,2-a]indol-1-one derivatives, the nature and position of substituents on the pyrazino ring were found to be crucial for their biological effects. mdpi.com
Stereochemical Influence on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its interaction with chiral biological macromolecules such as enzymes and receptors.
Differential Activity of Enantiomers
While specific studies on the differential activity of enantiomers of 4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole are not widely available, research on related heterocyclic systems underscores the importance of stereochemistry. For instance, in a study on 3-substituted pyrazinoindolones, it was observed that the stereochemistry at the C3 position did not have a significant impact on cytotoxicity against certain cancer cell lines. mdpi.com However, this is not a universal finding, and in many cases, one enantiomer of a chiral drug is significantly more active or has a different pharmacological profile than the other. The synthesis of enantiopure (R)- and (S)-3-substituted pyrazinoindolones has been achieved, allowing for the evaluation of their individual biological activities. mdpi.com
Physicochemical Property Tuning for Enhanced Biological Profile
The modulation of physicochemical properties such as lipophilicity, electronic effects, and steric parameters is a fundamental strategy in medicinal chemistry to optimize the biological profile of a lead compound.
For pyrido[2,3-b]indole derivatives, the introduction of different substituents can fine-tune these properties. For example, the addition of a chlorine atom can increase the potency of a compound and is considered a bioisostere for a methyl group. researchgate.net The electronic nature of substituents on the indole ring has been shown to influence reaction efficiency and likely impacts biological activity. Electron-donating groups like methoxy (5-OMe) can increase the reactivity of the indole ring in electrophilic substitution reactions, potentially enhancing certain biological interactions. nih.gov Conversely, electron-withdrawing groups can have a different, and sometimes beneficial, effect on activity. For example, in the monofluoromethylation of indole-2,3-diones, an electron-withdrawing group (CF3) enhanced the product yield compared to an unsubstituted substrate, while an electron-donating group (OCH3) led to a reduced yield. acs.orgacs.org
The strategic placement of substituents to modulate these properties is a key aspect of the SAR of pyrido[2,3-b]indoles.
| Modification | Physicochemical Effect | Impact on Biological Profile/Reactivity | Reference |
|---|---|---|---|
| Introduction of Chlorine | Increased lipophilicity, bioisostere for methyl group | Can increase potency | researchgate.net |
| Electron-donating group (e.g., 5-OMe) | Increases electron density of the indole ring | Increased yield in electrophilic substitution | nih.gov |
| Electron-withdrawing group (e.g., CF3) on indole-2,3-dione | Decreases electron density | Enhanced yield in monofluoromethylation | acs.orgacs.org |
Mechanism of Action Moa Investigations
Molecular Target Identification and Characterization
The molecular targets for pyridoindole derivatives are varied, reflecting the chemical diversity of this compound family. Key targets identified include bacterial topoisomerases, specific kinases, and serotonin (B10506) receptors.
A significant breakthrough was the discovery of pyrido[2,3-b]indole derivatives that dually target the ATPase domains (GyrB/ParE) of two critical bacterial type II topoisomerases: DNA gyrase (GyrA2B2) and Topoisomerase IV (ParC2E2). nih.gov These enzymes are highly conserved across bacterial species, and dual inhibition can overcome the resistance mechanisms that affect fluoroquinolone antibiotics. nih.gov
In the realm of cancer research, certain related heterocyclic compounds have been identified as potent kinase inhibitors. For instance, derivatives of pyrido[2,3-d]pyrimidine (B1209978), a structurally related scaffold, showed potent inhibition of PIM-1 kinase, a protein implicated in cell survival and proliferation. rsc.org Similarly, pyrido[3,4-d]pyrimidine (B3350098) compounds have been optimized as inhibitors of Monopolar Spindle 1 (MPS1), a kinase crucial for cell cycle progression. nih.gov
Furthermore, investigations into pyrazino[1,2-a]indoles, which share a core indole (B1671886) structure, identified them as agonists for the 5-HT2C serotonin receptor, highlighting the potential for these compounds to act within the central nervous system. researchgate.net
Interaction with Cellular Macromolecules (e.g., DNA, Proteins)
The ability of pyridoindole derivatives to interact directly with cellular macromolecules like DNA is a cornerstone of their mechanism of action. Studies have demonstrated that these compounds can bind to DNA, leading to functional consequences for the cell.
One study detailed a series of 9H-pyrido[2,3-b]indole-based fluorescent probes. nih.gov Spectroscopic analysis of the interaction between one such probe and calf thymus DNA (ctDNA) confirmed a static quenching mechanism, indicating the formation of a compound-ctDNA complex. nih.gov The data suggested that the probe binds to the DNA helix through a groove binding mode rather than intercalation. nih.gov
Other related compounds, such as 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), are known to cause DNA double-strand breaks (DSBs). nih.gov This damage is not primarily from the formation of DNA adducts but rather as a consequence of inhibiting topoisomerase I, which leads to the phosphorylation of histone H2AX, a marker for DSBs. nih.gov This indicates a direct interaction with the topoisomerase-DNA complex.
Elucidation of Specific Enzyme Inhibitory Mechanisms
Detailed enzymatic studies have elucidated the specific ways in which pyridoindole-related compounds inhibit their target enzymes. These mechanisms are often competitive and reversible.
The food-derived carcinogenic amine 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) was found to be a potent inhibitor of several enzymes. It inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. nih.gov This inhibition was determined to be competitive with the substrate L-tryptophan and non-competitive with the cofactor, and the activity could be fully recovered upon dialysis, proving the inhibition is reversible. nih.gov
Trp-P-2 also acts as a potent, reversible inhibitor of type A and B monoamine oxidases from human brain synaptosomes. nih.gov The inhibition of type A monoamine oxidase was competitive with the substrate. nih.gov
As mentioned, pyrido[2,3-b]indole derivatives have been developed as dual inhibitors of the ATPase domains of bacterial DNA gyrase and Topoisomerase IV. nih.gov In cancer cells, the related compound Trp-P-1 triggers apoptosis through the inhibition of topoisomerase I. nih.gov Additionally, derivatives of pyrido[2,3-d]pyrimidine have demonstrated significant inhibitory activity against PIM-1 kinase. rsc.org
Table 1: Enzyme Inhibition Data for Pyridoindole-Related Compounds
| Compound Class | Target Enzyme | Inhibition Value (IC50 / Ki) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (Compound 4) | PIM-1 Kinase | 11.4 nM (IC50) | rsc.org |
| Pyrido[2,3-d]pyrimidine (Compound 10) | PIM-1 Kinase | 17.2 nM (IC50) | rsc.org |
| 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) | Monoamine Oxidase A | 0.84 µM (Ki) | nih.gov |
Receptor Binding and Modulation Pathways
The indole nucleus present in 4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole is a common scaffold for compounds targeting G-protein coupled receptors (GPCRs). Research on structurally related molecules has confirmed their activity at serotonin receptors. A study on 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles described their synthesis and evaluation as 5-HT2C receptor agonists. researchgate.net Several analogues in this series displayed selectivity for the 5-HT2C subtype over other 5-HT2 receptors, indicating that specific structural modifications can fine-tune receptor binding and activity. researchgate.net
Cellular Pathway Perturbations (e.g., Cell Cycle, Apoptosis)
The culmination of the molecular interactions described above is the significant perturbation of critical cellular pathways, most notably the cell cycle and apoptosis (programmed cell death).
Multiple studies have shown that pyridoindole derivatives and related compounds are potent inducers of apoptosis and can cause cell cycle arrest in cancer cells.
Apoptosis Induction: Treatment of rat liver cells with 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) led to classic apoptotic events, including nuclear condensation and the activation of caspase-3. nih.gov This apoptotic cascade was triggered by DNA double-strand breaks resulting from topoisomerase I inhibition. nih.gov Similarly, certain benzo[f]indole-4,9-dione derivatives induce apoptosis in triple-negative breast cancer cells through the activation of proapoptotic proteins and an increase in reactive oxygen species (ROS). mdpi.com
Cell Cycle Arrest: A pyrido[2,3-d]pyrimidine derivative was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org In another study, novel 1,4-dihydropyrazolo[4,3-b]indoles suppressed the cell cycle progression of acute myeloid leukemia cells at the G0/G1 phases. researchgate.net In contrast, benzo[f]indole-4,9-dione derivatives induced cell cycle arrest at the G2/M phase. mdpi.com
These findings demonstrate that the pyridoindole scaffold can be modified to target different phases of the cell cycle, a key strategy in anticancer drug development.
Table 2: Effects of a Pyrido[2,3-d]pyrimidine Derivative on MCF-7 Cells
| Parameter | Control | Treated (Compound 4) | Fold Increase | Reference |
|---|---|---|---|---|
| Total Apoptosis (%) | 0.62% | 36.14% | 58.29 | rsc.org |
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.
Binding affinity refers to the strength of the interaction between a ligand and its receptor. In molecular docking simulations, scoring functions are used to estimate this affinity, often expressed in terms of binding energy (e.g., kcal/mol). These simulations can also predict the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
A crucial aspect of molecular docking is determining the most favorable binding pose of a ligand within the active site of a target protein. This analysis provides a three-dimensional model of the complex, illustrating the precise orientation of the ligand and its proximity to key amino acid residues. Understanding the binding orientation is critical for structure-based drug design and for explaining the mechanism of action.
Density Functional Theory (DFT) Computations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method for calculating the properties of molecules.
DFT can be used to analyze the various forces that govern the interactions both within a molecule (intramolecular) and between molecules (intermolecular). This includes the study of hydrogen bonding, electrostatic interactions, and dispersion forces. Such analyses are vital for understanding the molecule's stability, conformation, and how it interacts with its environment.
DFT calculations can provide valuable information about the chemical reactivity of a molecule. By analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. Various reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated to quantify the molecule's reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Characterization
TD-DFT is an extension of DFT that is used to study the excited states of molecules. This method is particularly useful for predicting and interpreting electronic absorption spectra, such as UV-Vis spectra. By calculating the energies of electronic transitions, TD-DFT can help to characterize the electronic properties of a molecule and understand its behavior upon light absorption.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach relies on the principle that the activity of a molecule is directly related to its structural and physicochemical properties. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby optimizing the drug discovery process. researchgate.net
QSAR models are built by correlating molecular descriptors (which represent characteristics of the molecule) with the observed biological activities. nih.gov A reliable QSAR model should be capable of accurately predicting the activities of compounds that were not included in the initial training set used to build the model. nih.gov The statistical robustness of a QSAR model is typically evaluated using parameters like the correlation coefficient (r²), the cross-validation coefficient (q²), and an external validation using a test set of compounds. nih.govresearchgate.net
For classes of compounds related to 4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole, such as pyrido[3,4-b]indole and other indole (B1671886) derivatives, QSAR studies have been successfully applied. For instance, a study on pyrido[3,4-b]indole derivatives used methods like kernel-based partial least squares (KPLS) regression with 2D fingerprint descriptors to create predictive models for anticancer activity against various cancer cell lines. nih.gov Another study on 2-phenyl-1H-indole analogs employed partial least squares (PLS) regression to develop QSAR models for antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com These models help in identifying key structural features that influence the biological activity.
The descriptors used in these models can be of various types, including constitutional, topological, geometric, and electronic descriptors. The selection of appropriate descriptors is crucial for developing a predictive model.
Table 1: Example of Descriptors and Statistical Parameters in a QSAR Model for Pyridoindole Derivatives This table is illustrative and represents typical data found in QSAR studies.
| Descriptor Type | Example Descriptor | Role in Model |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with target |
| Topological | Wiener Index | Relates to molecular branching and size |
| Physicochemical | LogP | Describes hydrophobicity |
| Statistical Parameter | Value | Significance |
| r² (Correlation Coefficient) | 0.93 | Goodness of fit for the training set |
| q² (Cross-validation) | 0.72 | Internal predictive ability of the model |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method provides detailed information about the conformational changes, stability, and interactions of a molecule, particularly within a biological environment, such as the active site of a protein. biointerfaceresearch.commdpi.com MD simulations are instrumental in confirming the stability of ligand-receptor complexes predicted by molecular docking studies. biointerfaceresearch.comnih.gov
The process involves calculating the forces between atoms and using these forces to simulate the dynamic evolution of the system. Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein or ligand backbone atoms from their initial position, indicating the stability of the complex over the simulation period. mdpi.com A stable complex will typically show a plateau in its RMSD value. RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com
For indole derivatives, MD simulations have been used to confirm the stability of their complexes with biological targets like estrogen receptors and progesterone receptors. biointerfaceresearch.com Hydrogen bonds, which are critical for the stabilization of protein-ligand complexes, are also monitored throughout the simulation to assess the persistence and strength of these interactions. mdpi.com Studies on related compounds have demonstrated that a stable hydrogen bond network contributes significantly to the stability of the complex during the simulation. mdpi.com
Table 2: Illustrative Molecular Dynamics Simulation Data for a Ligand-Protein Complex This table contains example data to illustrate typical MD simulation results.
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Duration of the molecular dynamics run |
| RMSD of Protein Backbone | 1.5 Å | Indicates the protein structure is stable |
| RMSD of Ligand | 0.8 Å | Shows the ligand remains stably bound in the active site |
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
For heterocyclic compounds similar to this compound, FMO and NBO analyses reveal key insights into their electronic characteristics. For example, in a study of 8-hydroxyquinoline, NBO analysis identified significant stabilization energies, which were responsible for the molecule's stability. researchgate.net These quantum chemical calculations are essential for predicting regions of a molecule that are susceptible to electrophilic or nucleophilic attack and for understanding the nature of chemical bonds.
Table 3: Example FMO and NBO Analysis Results This table presents hypothetical data typical for FMO and NBO studies.
| Parameter | Value (eV or kcal/mol) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |
Medicinal Chemistry and Drug Discovery Perspectives
The Pyrido[2,3-b]indole Scaffold as a Privileged Structure and Pharmacophore
The indole (B1671886) nucleus and its fused heterocyclic derivatives, such as the pyrido[2,3-b]indole system, are widely recognized as 'privileged structures' in medicinal chemistry. nih.govresearchgate.neteurekaselect.com A privileged scaffold is a molecular framework that is capable of binding to a range of different biological targets, making it a valuable starting point for drug discovery. nih.gov The indole scaffold itself is a component of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net This versatility stems from its ability to interact with various receptors and enzymes in a complementary binding domain. eurekaselect.com
The pyrido[2,3-b]indole core, also known as α-carboline, is a prominent example of such a scaffold, exhibiting a broad spectrum of biological activities. researchgate.net Bicyclic nitrogen-containing heterocycles are well-established pharmacophores, meaning they possess the essential structural features required for biological activity. nih.gov The pyrido[2,3-b]indole structure is considered a flexible and valuable pharmacophore due to its diverse applications in drug design, targeting everything from kinases to DNA. researchgate.netresearchgate.net
Strategies for Lead Compound Identification and Optimization
The discovery of new drugs based on the pyrido[2,3-b]indole scaffold involves several key strategies for identifying and optimizing lead compounds. A primary method is high-throughput screening of compound libraries to identify initial 'hits'. For instance, a screening campaign identified the related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. acs.org
Once a hit is identified, lead optimization begins. This process involves systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties. A successful strategy involved converting a pyrido[2,3-b]indole derivative with only Gram-positive antibacterial activity into a new series with potent activity against multidrug-resistant Gram-negative pathogens. acs.orgnih.gov This was achieved by systematically fine-tuning the physicochemical properties of the molecule, leading to the identification of lead compounds with a balanced profile of potent activity, high aqueous solubility, and desirable pharmacokinetic features. acs.orgnih.gov
Another key optimization strategy is structural simplification, which aims to reduce molecular complexity without losing biological activity. nih.gov This can improve synthetic accessibility and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound. nih.gov Structure-activity relationship (SAR) studies are crucial during optimization, guiding the chemical modifications. For example, in-depth SAR studies of the aforementioned CFTR potentiators led to the discovery of an enantiomerically pure compound with good efficacy and a promising druglike profile. acs.org
Table 1: Examples of Lead Identification and Optimization Strategies
| Strategy | Description | Example Scaffold | Outcome | Reference |
|---|---|---|---|---|
| Hit-to-Lead from Screening | Identifying active compounds from large libraries. | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Identification of a new chemotype for CFTR potentiators. | acs.org |
| Physicochemical Tuning | Modifying properties like solubility and polarity to enhance activity spectrum. | Pyrido[2,3-b]indole | Conversion of a Gram-positive agent to a broad-spectrum antibiotic. | acs.orgnih.gov |
| Structure-Activity Relationship (SAR) | Systematically modifying a molecule to understand the effect of each part on its biological activity. | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Discovery of a potent and druglike CFTR potentiator. | acs.org |
Rational Drug Design Approaches
Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design effective and specific ligands. This approach is heavily employed in the development of pyrido[2,3-b]indole-based therapeutics.
Molecular Hybridization Techniques
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. nih.gov This technique has been applied to alkaloid structures, where a key pharmacophore like tryptoline (B14887) (a reduced form of pyrido[3,4-b]indole) is linked to other molecular fragments. nih.gov For instance, pyrido[2,3-d]pyrimidine (B1209978) scaffolds have been hybridized with other heterocyclic moieties like piperazines or triazoles, demonstrating that the core pyridopyrimidine structure can retain its biological activity even after significant modification. nih.gov This principle allows for the creation of novel chemical entities based on the pyrido[2,3-b]indole scaffold with tailored biological profiles.
Structure-Based Drug Design Principles
Structure-based drug design relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. This information allows for the computational docking of potential ligands into the target's binding site to predict their affinity and binding mode. This approach was used to identify the related pyrido[3,4-b]indole class of compounds as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. researchgate.netlongdom.org Docking studies suggested specific interactions, such as hydrogen bonds and hydrophobic interactions, between the pyridoindole core and key amino acid residues in the MDM2 protein. researchgate.netnih.gov This structural insight guides the rational design of more potent and selective inhibitors. Similarly, a combination of pharmacophore hypothesis and molecular docking was used for the rational design of novel blockers for the TASK-3 potassium channel based on a pyrazolo[3,4-b]pyridine scaffold. nih.gov
Development of Novel Chemotypes with Improved Profiles
A key goal in drug discovery is the development of novel chemotypes—distinct molecular series—that offer improved efficacy, safety, and pharmacokinetic profiles over existing compounds. Research on the pyrido[2,3-b]indole scaffold has yielded several such advancements.
A prime example is the successful conversion of a 2-carboxamide (B11827560) substituted azaindole scaffold, which was only active against Gram-positive bacteria, into a novel series of pyrido[2,3-b]indole derivatives. acs.orgnih.gov This new chemotype demonstrated potent activity against a range of multidrug-resistant Gram-negative pathogens, along with high aqueous solubility and favorable pharmacokinetic properties, representing a significant improvement in the therapeutic profile. acs.orgnih.gov
Similarly, the identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core through a screening campaign established it as a novel chemotype of CFTR potentiators. acs.org Subsequent optimization led to the discovery of a specific derivative with a promising druglike profile, showcasing the evolution of a new chemical class with enhanced properties. acs.org Furthermore, structure-based design has been used to rationally develop second-generation series of compounds, such as pyrazino[1,2-a]indole-1,3(2H,4H)-diones, to improve specificity against viral targets like the RNA-dependent RNA polymerase (RdRp). mdpi.com
Table 2: Development of Novel Pyrido[2,3-b]indole-related Chemotypes
| Original Scaffold/Chemotype | Novel Chemotype | Improved Profile | Target/Application | Reference |
|---|---|---|---|---|
| 2-carboxamide substituted azaindole | Pyrido[2,3-b]indole derivative | Broadened antibacterial spectrum (Gram-negative activity), improved solubility and PK | Bacterial DNA gyrase and Topoisomerase IV | acs.orgnih.gov |
| General screening library | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Novel mechanism of action | CFTR potentiator for cystic fibrosis | acs.org |
Addressing Drug Resistance Mechanisms in Compound Design
The emergence of drug resistance is a major challenge in treating diseases like bacterial infections and cancer. The design of new compounds based on the pyrido[2,3-b]indole scaffold often incorporates strategies to overcome these resistance mechanisms.
In the fight against multidrug-resistant (MDR) bacteria, one approach is to target enzymes in a way that bypasses existing resistance. For example, fluoroquinolone resistance often arises from mutations in the target enzymes, DNA gyrase and topoisomerase IV. The development of pyrido[2,3-b]indole derivatives as dual inhibitors that target the ATPase domains of these enzymes provides a strategy to overcome this target-based resistance. acs.orgnih.gov
In antiviral therapy, such as for Hepatitis C virus (HCV), drug resistance is also a significant concern. mdpi.com The development of new chemotherapies with alternative modes of action is crucial. Research on pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, which are structurally related to pyrido[2,3-b]indoles, has led to a compound with a high genetic barrier to resistance, suggesting it is less likely to be rendered ineffective by viral mutations. mdpi.com Similarly, in cancer therapy, pyrido[2,3-d]pyrimidine derivatives have been developed that are effective against cancer cell lines that have acquired resistance to existing drugs like imatinib. nih.gov These examples highlight how the rational design of pyrido[2,3-b]indole-based compounds can proactively address the critical issue of drug resistance.
Future Research Directions and Therapeutic Potential
Deeper Elucidation of Complex Mechanisms of Action
While preliminary studies have highlighted several potential mechanisms of action for pyridoindole derivatives, a deeper understanding is crucial for their development as therapeutic agents. For related structures like pyrido[3,4-b]indoles (β-carbolines), a key mechanistic feature identified is the induction of a G2/M cell cycle phase arrest in cancer cells. longdom.orgresearchgate.net Computational docking studies have suggested that these compounds may bind to MDM2, a critical negative regulator of the p53 tumor suppressor protein. longdom.orgresearchgate.netscholarscentral.com The interaction is thought to involve hydrogen bonding and hydrophobic interactions, which could disrupt the MDM2-p53 connection and reactivate p53's tumor-suppressing functions. scholarscentral.com
In the context of pyrido[2,3-b]indolizine derivatives, which share a related core, anticancer effects are also associated with cell-cycle disruption, with treated colorectal cancer cells accumulating in the S- and G2/M-phases. nih.gov For antibacterial applications, certain pyrido[2,3-b]indole derivatives have been identified as dual inhibitors targeting the ATPase domains (GyrB/ParE) of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov This dual-targeting approach is a promising strategy to overcome the challenge of drug resistance. nih.gov
Future research must focus on validating these proposed mechanisms through advanced molecular and cellular biology techniques. It is essential to confirm the direct binding targets, such as MDM2 or bacterial topoisomerases, and to unravel the downstream signaling pathways that are modulated by these compounds. Such detailed mechanistic insights will be invaluable for identifying biomarkers for patient selection and for designing rational combination therapies.
Exploration of Novel Therapeutic Applications for Pyrido[2,3-b]indoles
The pyrido[2,3-b]indole scaffold has demonstrated a wide spectrum of biological activities, suggesting its potential applicability across multiple diseases. The most prominent area of investigation is oncology. Derivatives of the related pyrido[3,4-b]indole class have shown potent, submicromolar antiproliferative activity against a range of aggressive human cancer cell lines, including those from metastatic pancreatic cancer, triple-negative breast cancer, melanoma, lung cancer, and colon cancer. longdom.orgresearchgate.netscholarscentral.com Similarly, pyrido[2,3-b]indolizine derivatives are effective against colorectal cancer cell lines. nih.gov
Another critical area of application is in combating infectious diseases. The rise of multidrug-resistant (MDR) Gram-negative pathogens presents a major global health threat. nih.gov The successful development of pyrido[2,3-b]indole derivatives with potent activity against MDR Gram-negative bacteria, including strains resistant to current antibiotics like fluoroquinolones, highlights a significant therapeutic opportunity. nih.gov
Furthermore, the unique photophysical properties of some 9H-pyrido[2,3-b]indole derivatives open up applications beyond traditional pharmacology. nih.gov These compounds can act as fluorescent probes, with high sensitivity to changes in the local microenvironment's pH. nih.gov This characteristic suggests their potential use in cellular imaging and as diagnostic tools for conditions associated with pH alterations. nih.gov Studies have also shown that certain probes can bind to DNA, indicating their utility in studying nucleic acid interactions. nih.gov Future exploration should extend to other potential applications, such as in neurodegenerative diseases or inflammatory conditions, where indole-based structures have historically shown promise. acs.org
Rational Design of Derivatives with Enhanced Efficacy and Selectivity
The future of pyrido[2,3-b]indole-based drug discovery lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. Research on related pyrido[3,4-b]indoles has demonstrated clear SAR, where specific substitutions dramatically influence anticancer activity. For example, incorporating a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 resulted in the highest potency. researchgate.netscholarscentral.com Conversely, adding a methyl group at the N9 position was found to disrupt key hydrogen bonding interactions and reduce activity. researchgate.netscholarscentral.com In the pyrido[2,3-b]indolizine series, the presence of hydroxyl groups on the aromatic substituent at the C4 position was found to be crucial for activity against colorectal cancer cells. nih.gov
Computational modeling and docking studies are powerful tools that can guide this rational design process. longdom.orgresearchgate.netnih.gov By simulating the binding of potential derivatives to their target proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This approach was successfully used to identify pyrido[3,4-b]indoles that bind to MDM2. longdom.orgresearchgate.net
Systematic fine-tuning of physicochemical properties is also essential. For antibacterial pyrido[2,3-b]indoles, a key challenge was converting a scaffold with only Gram-positive activity into a series that could also target Gram-negative pathogens. nih.gov This was achieved through systematic modifications that balanced potent activity with high aqueous solubility and desirable pharmacokinetic features, ultimately leading to a promising lead compound. nih.gov
Preclinical Validation of Promising Candidates in Relevant Disease Models
Once promising lead compounds have been identified through rational design and in vitro screening, the critical next step is rigorous preclinical validation in relevant disease models. This phase is essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a living organism before it can be considered for human clinical trials.
For antimicrobial candidates, this involves testing in animal infection models. For instance, a lead pyrido[2,3-b]indole derivative, 17r, demonstrated bactericidal efficacy in a neutropenic mouse thigh infection model, confirming that its potent in vitro activity translates to an in vivo setting. nih.gov
For anticancer agents, preclinical validation requires moving from cytotoxicity assays in cancer cell lines to in vivo studies using animal models of cancer, such as xenograft models where human tumors are grown in immunocompromised mice. These studies are necessary to determine if a compound can inhibit tumor growth in a complex biological system. While many pyridoindole derivatives have shown impressive activity against a broad panel of human cancer cell lines, longdom.orgresearchgate.netnih.gov their evaluation in such animal models is a crucial, yet-to-be-reported step for many of these specific compounds. This validation provides essential data on how the drug is absorbed, distributed, metabolized, and excreted (ADME), and helps to identify a potential therapeutic window.
Q & A
Q. What are the common synthetic routes for 4-Methyl-1-phenyl-1H-pyrido[2,3-b]indole, and how is its purity validated?
The compound is typically synthesized via Pd-catalyzed amidation and cyclization (e.g., using aryl halides and indole precursors). Key steps include ligand selection (e.g., XPhos) and temperature control (80–100°C) to minimize side reactions. Purity is validated using LC-MS (e.g., m/z = 351 [M+H]+) and 1H/13C NMR spectroscopy. For example, 1H NMR in DMSO-d6 shows aromatic protons at δ 8.14 (s, 1H) and methyl groups at δ 2.78 (s, 3H) .
Q. How do researchers characterize the molecular structure of this compound?
Structural confirmation relies on multinuclear NMR (e.g., 13C NMR δ 160.3 for carbonyl carbons) and elemental analysis (e.g., C: 82.45% vs. calcd. 82.26%). High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., C24H18N2O) .
Q. What purification methods are effective for isolating this compound?
Flash column chromatography (silica gel, PE:EA = 10:1) is standard. Post-purification, recrystallization in ethanol or dichloromethane improves yield (e.g., 91% reported for analogous indole derivatives) .
Advanced Questions
Q. How can conflicting NMR data between similar pyridoindole derivatives be resolved?
Discrepancies in chemical shifts (e.g., δ 11.63 for NH protons in DMSO-d6 vs. δ 8.75 in CDCl3) arise from solvent effects and hydrogen bonding. Researchers should cross-reference with 13C NMR (e.g., δ 147.1 for aromatic carbons) and LC-MS to distinguish structural isomers or impurities .
Q. What strategies optimize reaction yields in Pd-catalyzed syntheses of this compound?
Yield optimization involves:
- Catalyst screening : Pd(OAc)2 with XPhos ligand enhances cyclization efficiency.
- Temperature gradients : Slow heating (40°C → 100°C) reduces decomposition.
- Substituent effects : Electron-withdrawing groups on aryl halides improve electrophilicity. Reported yields reach 85–91% under optimized conditions .
Q. How is the biological activity of this compound evaluated, and what mechanistic insights exist?
In vitro enzyme assays (e.g., aryl hydroxylase inhibition) are used, with IC50 values determined via spectrophotometry. Mechanistic studies (e.g., LC/MS monitoring of metabolite formation in hepatocytes) reveal competitive inhibition at the substrate-binding site .
Q. What structure-activity relationship (SAR) trends are observed in pyridoindole derivatives?
Key SAR findings:
- Methyl substitution at position 4 enhances metabolic stability (e.g., 4-methyl vs. unsubstituted analogs).
- Phenyl groups at position 1 improve lipophilicity (logP > 3.5), correlating with membrane permeability. Derivatives with thiophene or pyrimidine substituents show reduced activity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in elemental analysis results (e.g., C: 82.45% vs. calcd. 82.26%)?
Minor deviations (<0.2%) may stem from hygroscopicity or incomplete combustion. Replicate analyses under controlled humidity and TGA-MS validation are recommended. Larger discrepancies require re-purification or structural reassessment .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
